2-(1-Benzyl-piperidin-4-yloxy)-ethanol
Overview
Description
2-(1-Benzyl-piperidin-4-yloxy)-ethanol is a chemical compound with the molecular formula C14H21NO2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-piperidin-4-yloxy)-ethanol typically involves the reaction of 1-benzyl-4-piperidone with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 1-benzyl-4-piperidone and ethylene glycol.
Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.
Solvent: Toluene or ethanol.
Reaction Conditions: Elevated temperatures (typically around 100-150°C) and reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-piperidin-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Benzyl-piperidin-4-yloxy)-ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-piperidin-4-yloxy)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to the receptor and preventing the binding of endogenous ligands.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzyl-piperidin-4-yloxy)-ethylamine
- 2-(1-Benzyl-piperidin-4-yloxy)-acetic acid
- 2-(1-Benzyl-piperidin-4-yloxy)-N,N-dimethyl-acetamide
Uniqueness
2-(1-Benzyl-piperidin-4-yloxy)-ethanol is unique due to its specific structural features, such as the presence of both a benzyl group and an ethoxy group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxyethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-10-11-17-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDHYAAFSGEZLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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